molecular formula C10H13ClN2O4 B2882805 4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate CAS No. 93288-50-7

4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate

Cat. No. B2882805
CAS RN: 93288-50-7
M. Wt: 260.67
InChI Key: UHXYFUFWQYOYQB-UHFFFAOYSA-M
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Description

4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate, also known as DMAP or 4-DMAP, is a chemical compound that has been widely used in scientific research. It is a highly reactive molecule that is commonly used as a catalyst in organic chemistry reactions.

Mechanism of Action

The mechanism of action of 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate as a catalyst is based on its ability to activate nucleophiles through the formation of a reactive intermediate. This intermediate is then able to attack the electrophilic substrate, leading to the formation of the desired product. The exact mechanism of action may vary depending on the specific reaction being catalyzed.
Biochemical and Physiological Effects:
While 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate is primarily used as a catalyst in organic chemistry reactions, it has also been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have vasodilatory effects, which may be useful in the treatment of certain cardiovascular conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate as a catalyst is its high reactivity and selectivity. It is also relatively easy to synthesize and purify, making it a cost-effective option for many research labs. However, 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate can be highly toxic and must be handled with care. It is also sensitive to air and moisture, which can affect its stability and effectiveness.

Future Directions

There are many potential future directions for research involving 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate. One area of interest is the development of new synthetic methods using 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate as a catalyst. Another area of interest is the investigation of its biochemical and physiological effects, particularly in the treatment of cardiovascular and neurological conditions. Additionally, the use of 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate in the synthesis of new pharmaceutical compounds is an area of ongoing research. Further studies are needed to fully understand the potential applications and limitations of this compound.
Conclusion:
In conclusion, 4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate, or 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate, is a highly reactive molecule that has been widely used as a catalyst in organic chemistry reactions. Its biochemical and physiological effects, as well as its potential applications in the development of new pharmaceutical compounds, make it an area of ongoing research. While it has many advantages as a catalyst, it must be handled with care due to its toxicity and sensitivity to air and moisture.

Synthesis Methods

The synthesis of 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate is typically achieved through the reaction of propargyl alcohol and 4-dimethylaminopyridine in the presence of a strong acid catalyst. The resulting product is then purified through recrystallization or column chromatography. The purity of the compound is crucial for its effectiveness as a catalyst.

Scientific Research Applications

4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate has been widely used in scientific research for its catalytic properties. It has been used as a catalyst in various organic chemistry reactions, including the synthesis of esters, amides, and lactones. It has also been used in the synthesis of pharmaceutical compounds, such as anti-cancer drugs and antibiotics.

properties

IUPAC Name

N,N-dimethyl-1-prop-2-ynylpyridin-1-ium-4-amine;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N2.ClHO4/c1-4-7-12-8-5-10(6-9-12)11(2)3;2-1(3,4)5/h1,5-6,8-9H,7H2,2-3H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXYFUFWQYOYQB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CC#C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate

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